![molecular formula C20H21N3OS B2372328 N-(5-benzylthiazol-2-yl)-2-((2,5-dimethylphenyl)amino)acetamide CAS No. 854005-71-3](/img/structure/B2372328.png)
N-(5-benzylthiazol-2-yl)-2-((2,5-dimethylphenyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The thiazole ring, a component of “N-(5-benzylthiazol-2-yl)-2-((2,5-dimethylphenyl)amino)acetamide”, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties. On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Synthesis and Antitumor Activity
- N-(5-benzylthiazol-2-yl)-2-((2,5-dimethylphenyl)amino)acetamide derivatives have been synthesized and evaluated for their antitumor activity. For example, some benzothiazole derivatives showed significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Synthesis of Derivatives Incorporating Heterocyclic Rings
- The compound has been used to create a variety of heterocyclic derivatives. These include pyrazole, thiazole, pyridine, and thiadiazole derivatives, which are of interest in medicinal chemistry due to their potential biological activities (Raslan, Sayed, & Khalil, 2016).
Antibacterial Agents
- Derivatives of N-(5-benzylthiazol-2-yl)-2-((2,5-dimethylphenyl)amino)acetamide have been synthesized and evaluated for their antibacterial activity. Certain compounds showed moderate to good activity against both gram-positive and gram-negative bacteria (Shah, Desai, Awasthi, & Saxena, 2001).
Receptor Affinity Studies
- Studies on derivatives of this compound have provided insights into receptor affinity, particularly for serotonin and dopamine receptors. This can aid in the development of new drugs targeting these receptors (Żmudzki et al., 2015).
Cholinesterase Inhibition
- Some derivatives have been evaluated for their potential in inhibiting cholinesterase, which is relevant for treating diseases like Alzheimer's (Riaz et al., 2020).
Synthesis of 1,3,5-Triazine Derivatives
- The compound has been used in the synthesis of 1,3,5-triazine derivatives, which are important in pharmaceutical chemistry (Chau, Malanda, & Milcent, 1997).
Heterocyclic Syntheses
- It serves as a starting material for various heterocyclic syntheses, highlighting its versatility in organic chemistry (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-(2,5-dimethylanilino)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-14-8-9-15(2)18(10-14)21-13-19(24)23-20-22-12-17(25-20)11-16-6-4-3-5-7-16/h3-10,12,21H,11,13H2,1-2H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMLOLAKPQXWSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.